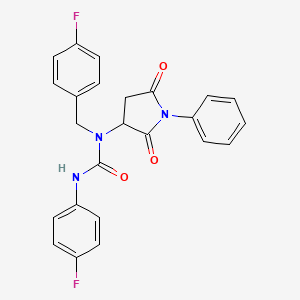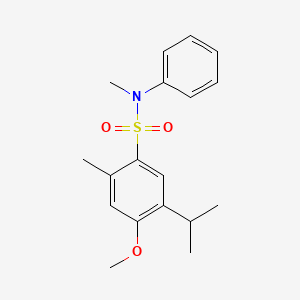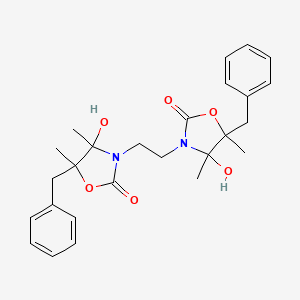![molecular formula C24H24N4OS B11067511 6-amino-1-phenyl-2-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B11067511.png)
6-amino-1-phenyl-2-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)sulfanyl]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-phenyl-2-[(4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-ylmethyl)thio]pyrimidin-4(1H)-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro[cyclopentane-1,3’-isoquinolin] moiety, which is fused to a pyrimidinone core
Preparation Methods
The synthesis of 6-Amino-1-phenyl-2-[(4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-ylmethyl)thio]pyrimidin-4(1H)-one involves multiple steps, typically starting with the preparation of the spirocyclic isoquinoline intermediate. This intermediate is then subjected to a series of reactions to introduce the pyrimidinone core and other functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the spirocyclic isoquinoline through cyclization of appropriate precursors.
Thioether Formation: Introduction of the thioether linkage by reacting the spirocyclic intermediate with a suitable thiol.
Pyrimidinone Synthesis: Construction of the pyrimidinone core through condensation reactions involving amines and carbonyl compounds.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
6-Amino-1-phenyl-2-[(4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-ylmethyl)thio]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Amino-1-phenyl-2-[(4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-ylmethyl)thio]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antitumor, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as spirocyclic polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 6-Amino-1-phenyl-2-[(4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-ylmethyl)thio]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or modulation of target activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
6-Amino-1-phenyl-2-[(4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-ylmethyl)thio]pyrimidin-4(1H)-one can be compared with other spirocyclic compounds, such as spiroindoles and spirooxindoles. These compounds share the spirocyclic motif but differ in their core structures and functional groups. The unique combination of a spiro[cyclopentane-1,3’-isoquinolin] moiety with a pyrimidinone core sets this compound apart, offering distinct chemical and biological properties.
Similar compounds include:
Spiroindoles: Known for their bioactivity against cancer cells and microbes.
Spirooxindoles: Used in drug design for their three-dimensional structure and biological activity.
Spirotryprostatins: Investigated for their microtubule assembly inhibition properties.
Properties
Molecular Formula |
C24H24N4OS |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-amino-1-phenyl-2-(spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylmethylsulfanyl)pyrimidin-4-one |
InChI |
InChI=1S/C24H24N4OS/c25-21-14-22(29)26-23(28(21)18-9-2-1-3-10-18)30-16-20-19-11-5-4-8-17(19)15-24(27-20)12-6-7-13-24/h1-5,8-11,14H,6-7,12-13,15-16,25H2 |
InChI Key |
MGDJOWGNSSLPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=N2)CSC4=NC(=O)C=C(N4C5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiophene-2-carbohydrazide](/img/structure/B11067431.png)
![N-(2-{3-[(3,4-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B11067434.png)

![5-[4-(Benzyloxy)phenyl]-7,9-dibromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11067440.png)
![3,5-dimethyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11067446.png)
![15-methoxy-6,6-dioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13(18),14,16-pentaen-2-one](/img/structure/B11067456.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11067459.png)
![4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11067468.png)
![1,4-Dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11067476.png)
![1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B11067486.png)



![1-(4-{2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethanone](/img/structure/B11067501.png)
